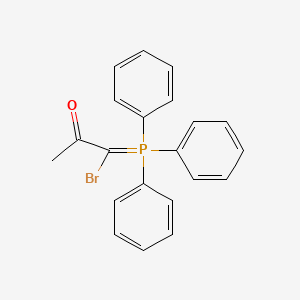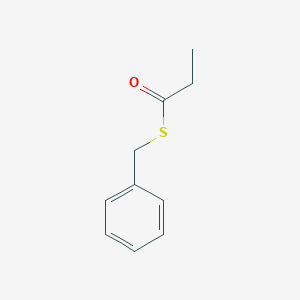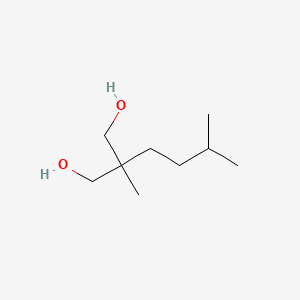
1,3-Propanediol, 2-isopentyl-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-isopentyl-2-methyl- is a chemical compound with the molecular formula C7H16O2. It is a colorless, biodegradable glycol that is widely used in various industrial applications, particularly in the production of polymers and coatings .
Méthodes De Préparation
The synthesis of 1,3-Propanediol, 2-isopentyl-2-methyl- involves several steps. One common method includes the following steps:
Aldol Condensation: Iso-valderaldehyde is reacted with an aqueous solution of a hydroxide base (such as sodium hydroxide or potassium hydroxide) and methanol to form (2Z)-2-isopropyl-5-methyl-2-hexenal.
Reduction: The (2Z)-2-isopropyl-5-methyl-2-hexenal is then reduced to form 2-isopropyl-5-methylhexanal.
Formaldehyde Reaction: The 2-isopropyl-5-methylhexanal is reacted with formaldehyde and an inorganic base to form 2-isopentyl-2-isopropylpropane-1,3-diol.
Methylation: Finally, the 2-isopentyl-2-isopropylpropane-1,3-diol is methylated to form 1,3-Propanediol, 2-isopentyl-2-methyl-.
Analyse Des Réactions Chimiques
1,3-Propanediol, 2-isopentyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles.
Hydrogenation: It can be hydrogenated to form different products depending on the catalyst and conditions used.
Common reagents used in these reactions include hydrogen, halogens, and various catalysts such as copper or palladium. The major products formed from these reactions include alcohols, aldehydes, and carboxylic acids .
Applications De Recherche Scientifique
1,3-Propanediol, 2-isopentyl-2-methyl- has several scientific research applications:
Biology: It is used in the preparation of various biochemical reagents and as a solvent in biological experiments.
Medicine: It is used in the formulation of certain pharmaceuticals and as a stabilizer in drug formulations.
Industry: It is widely used in the production of polymers, coatings, and as a precursor for methyl methacrylate, which is used to produce polymethyl methacrylate glass
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-isopentyl-2-methyl- involves its interaction with various molecular targets and pathways. It acts as a glycol, participating in various biochemical reactions and processes. Its primary hydroxyl groups allow it to react with diacids to form polyesters, which are used in various industrial applications .
Comparaison Avec Des Composés Similaires
1,3-Propanediol, 2-isopentyl-2-methyl- can be compared with other similar compounds such as:
2-Methyl-1,3-propanediol: This compound is also a glycol and is used in similar applications, but it has a different molecular structure and properties.
Neopentyl glycol: This compound is used in the synthesis of polyesters, paints, lubricants, and plasticizers.
Trimethylolpropane: This compound is used in the production of alkyd resins, polyurethanes, and synthetic lubricants.
1,3-Propanediol, 2-isopentyl-2-methyl- is unique due to its specific molecular structure, which provides distinct properties and applications in various fields.
Propriétés
Numéro CAS |
25462-50-4 |
|---|---|
Formule moléculaire |
C9H20O2 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
2-methyl-2-(3-methylbutyl)propane-1,3-diol |
InChI |
InChI=1S/C9H20O2/c1-8(2)4-5-9(3,6-10)7-11/h8,10-11H,4-7H2,1-3H3 |
Clé InChI |
SXKIAUOJJWKUTP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


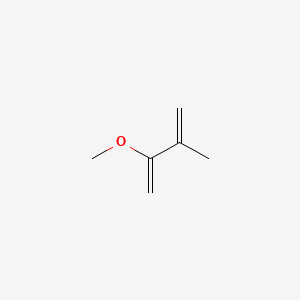
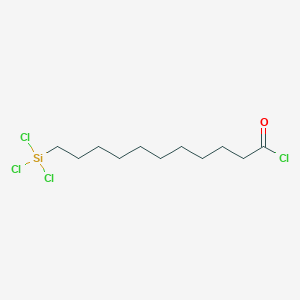

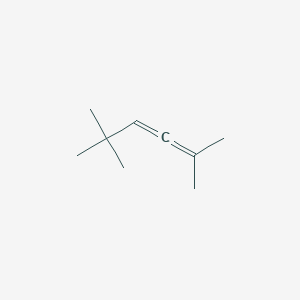
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)
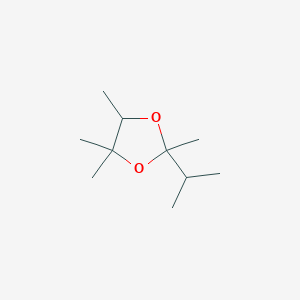
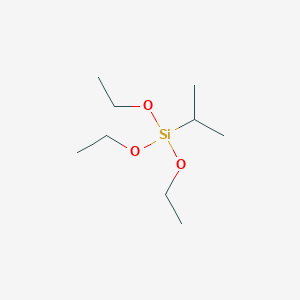
![1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14699770.png)
